3-amino-2-hydroxy-N,N,6-trimethylbenzamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-amino-2-hydroxy-N,N,6-trimethylbenzamide |
InChI |
InChI=1S/C10H14N2O2/c1-6-4-5-7(11)9(13)8(6)10(14)12(2)3/h4-5,13H,11H2,1-3H3 |
InChI Key |
NAWHWYWIIKMWKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)O)C(=O)N(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 3 Amino 2 Hydroxy N,n,6 Trimethylbenzamide and Its Structural Congeners
Retrosynthetic Analysis of 3-amino-2-hydroxy-N,N,6-trimethylbenzamide
A retrosynthetic analysis of this compound provides a logical framework for devising its synthesis. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials.
Disconnection Strategies for the Amide Linkage
The most apparent disconnection is that of the amide bond, which is a common and reliable transformation in organic synthesis. This disconnection leads to two key synthons: a 3-amino-2-hydroxy-6-methylbenzoyl derivative (an acyl cation equivalent) and dimethylamine (B145610). The corresponding synthetic equivalents would be 3-amino-2-hydroxy-6-methylbenzoic acid or its activated form (e.g., an acyl chloride) and dimethylamine. This approach is advantageous due to the vast number of available methods for amide bond formation. numberanalytics.com
Another strategy involves a disconnection of the aryl-carbonyl bond, which is less common for synthesis but can be a consideration in certain contexts. However, for practical synthesis, the amide bond disconnection is the most logical and widely employed strategy.
Approaches for Regioselective Functionalization of the Benzene (B151609) Ring
The regioselective installation of the amino, hydroxyl, and methyl groups on the benzene ring is a critical challenge. The substitution pattern (1,2,3,4-tetrasubstituted) requires careful planning to control the position of each functional group. A plausible retrosynthetic approach for the aromatic core, 3-amino-2-hydroxy-6-methylbenzoic acid, would involve the disconnection of the amino and hydroxyl groups, leading back to a simpler substituted benzoic acid.
For instance, the amino group could be introduced via the reduction of a nitro group, which in turn could be installed through electrophilic nitration. The directing effects of the existing substituents (methyl and carboxyl groups) would need to be carefully considered to achieve the desired regiochemistry. Alternatively, a Sandmeyer reaction from an appropriately positioned amino group could be used to introduce the hydroxyl group.
Convergent and Linear Synthetic Pathways to the Core Structure
Both convergent and linear synthetic strategies can be envisioned for the synthesis of this compound. A linear synthesis would involve the sequential modification of a single starting material, while a convergent synthesis would involve the independent synthesis of key fragments that are then combined.
Synthesis of Key Precursors Bearing Amino and Hydroxyl Groups
A key precursor for this synthesis is 3-amino-2-hydroxy-6-methylbenzoic acid. A possible linear synthesis of this intermediate could start from 2-methylbenzoic acid. The synthesis would proceed through a series of electrophilic aromatic substitution reactions to introduce the nitro and hydroxyl groups, followed by reduction of the nitro group to an amine. The regiochemical outcome of these substitutions would be governed by the directing effects of the methyl and carboxyl groups.
Alternatively, a convergent approach could involve the synthesis of a pre-functionalized aromatic ring that is later carboxylated. For example, starting with a substituted aniline (B41778) or phenol (B47542) and building the remaining functionality around it.
Formation of the N,N,6-trimethylbenzamide Moiety
The final step in the synthesis is the formation of the amide bond between 3-amino-2-hydroxy-6-methylbenzoic acid and dimethylamine. This can be achieved through several methods:
Direct amidation: Reacting the carboxylic acid with dimethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). numberanalytics.com
Acyl chloride method: Converting the carboxylic acid to its corresponding acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with dimethylamine. khanacademy.org
Ester aminolysis: Converting the carboxylic acid to an activated ester (e.g., a methyl or ethyl ester) and then reacting it with dimethylamine, often at elevated temperatures. google.com
The choice of method would depend on the compatibility of the reagents with the other functional groups present in the molecule (the amino and hydroxyl groups), which may require protection.
Advanced Synthetic Techniques for this compound
Modern synthetic chemistry offers advanced techniques that could be applied to the synthesis of this compound, potentially offering higher yields, milder reaction conditions, and improved sustainability.
One such technique is the use of transition-metal-catalyzed amidation reactions. nih.gov These methods can sometimes avoid the need for stoichiometric activating agents and can be more tolerant of sensitive functional groups. For instance, catalysts based on zirconium or titanium have been shown to be effective for the direct amidation of carboxylic acids. nih.gov
Another advanced approach involves the use of flow chemistry. Performing the amidation or other key steps in a continuous flow reactor can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.
Interactive Data Table: Comparison of Amide Bond Formation Methods
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Direct Amidation | Carboxylic acid, amine, coupling agent (e.g., DCC, EDC) | Room temperature, inert solvent | Mild conditions, good yields | Byproducts can be difficult to remove |
| Acyl Chloride | Acyl chloride, amine, base (e.g., pyridine, triethylamine) | 0 °C to room temperature, inert solvent | Highly reactive, high yields | Acyl chlorides can be moisture-sensitive |
| Ester Aminolysis | Ester, amine | Elevated temperatures, sometimes with a catalyst | Simple procedure | Can require harsh conditions |
| Catalytic Amidation | Carboxylic acid, amine, metal catalyst (e.g., ZrCl₄, TiCl₄) | Elevated temperatures, inert solvent | Atom economical, avoids stoichiometric activators | Catalyst may be expensive or sensitive |
Chemo-, Regio-, and Stereoselective Synthesis
The construction of this compound necessitates precise control over chemical selectivity (chemoselectivity) and positional selectivity (regioselectivity). Stereoselectivity is not a factor in the synthesis of the final achiral molecule.
Regioselectivity in the synthesis of the nitro-intermediate is primarily dictated by the starting materials. The synthesis would likely begin with a substituted benzoic acid, such as 2-hydroxy-6-methyl-3-nitrobenzoic acid . The positions of the hydroxyl, methyl, and nitro groups on the aromatic ring are established at this stage. The subsequent amidation reaction to form the tertiary amide does not alter this substitution pattern.
Chemoselectivity is a critical consideration during the reduction of the nitro group in 2-hydroxy-N,N,6-trimethyl-3-nitrobenzamide to the corresponding amine. The synthetic method must selectively reduce the nitro group without affecting the amide or the phenolic hydroxyl group. Various catalytic hydrogenation methods are well-suited for this transformation.
Table 1: Conditions for Chemoselective Nitro Group Reduction
| Catalyst | Reagent | Solvent | Temperature | Pressure | Notes |
| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Methanol or Ethanol | Room Temperature | 1-4 atm | A standard and highly effective method for nitro group reduction. |
| Platinum(IV) oxide (PtO₂) | Hydrogen Gas (H₂) | Acetic Acid | Room Temperature | 1-3 atm | Adam's catalyst, effective for aromatic nitro compounds. |
| Tin(II) Chloride (SnCl₂) | Hydrochloric Acid (HCl) | Ethanol | Reflux | Atmospheric | A classic method for nitro reduction in the presence of acid-sensitive groups. |
| Iron (Fe) | Acetic Acid | Water/Ethanol | Reflux | Atmospheric | Often used in industrial settings due to low cost and effectiveness. |
These methods are generally highly chemoselective for the nitro group, leaving other functional groups intact, which is crucial for the successful synthesis of the target compound.
Catalytic Approaches in Amide Bond Formation
The formation of the amide bond in 2-hydroxy-N,N,6-trimethyl-3-nitrobenzamide from 2-hydroxy-6-methyl-3-nitrobenzoic acid and dimethylamine can be achieved through various catalytic methods. Direct amidation of carboxylic acids with amines is often challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. Catalytic methods circumvent this issue by activating the carboxylic acid. numberanalytics.com
Transition metal catalysts and boronic acid-based catalysts are prominent in modern amide synthesis. numberanalytics.comcatalyticamidation.info These catalysts facilitate the reaction under milder conditions and with greater efficiency compared to traditional methods that require stoichiometric activating agents. nih.gov
Table 2: Catalytic Systems for Amide Bond Formation
| Catalyst System | Amine | Carboxylic Acid | Solvent | Conditions | Yield |
| Boric Acid (B(OH)₃) | Benzylamine | 4-Phenylbutyric acid | Toluene | Reflux, Dean-Stark | High |
| 5-Methoxy-2-iodophenylboronic acid (MIBA) | Various | Various | Toluene | Room Temp, Mol. Sieves | Good to Excellent |
| Titanium(IV) isopropoxide (Ti(OiPr)₄) | Various | Amino Acids | CPME | Reflux | Good |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with ligand | Aryl amines | Aryl halides (as acid precursor) | Toluene | 80-110 °C | Good to High |
For a sterically hindered substrate like 2-hydroxy-6-methyl-3-nitrobenzoic acid , boronic acid catalysts are particularly attractive as they have shown effectiveness in coupling sterically demanding substrates. catalyticamidation.info
Microwave-Assisted Synthesis and Other Accelerated Methods
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes. mdpi.com The direct amidation of carboxylic acids and amines is a reaction that benefits significantly from microwave irradiation, which can overcome the energy barrier for amide bond formation. mdpi.comresearchgate.net
The synthesis of benzamides can be performed efficiently under microwave conditions, often solvent-free or in a minimal amount of a high-boiling polar solvent. mdpi.commdpi.com
Table 3: Microwave-Assisted Amide Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Power (W) | Time (min) | Yield |
| Benzoic Acid | Aniline | Ceric Ammonium Nitrate (CAN) | 480 | 120 | High |
| 4-Aryl-2-phenyloxazol-5-ones | ortho-Diamines | Solvent-free | 150-300 | 2-5 | Good |
| Carboxylic Acids | Aminoguanidine | HCl, sealed vessel | 400 | 15-60 | High |
Scale-Up Considerations and Process Optimization for this compound Production
Transitioning the synthesis of this compound from laboratory scale to industrial production requires careful consideration of process optimization to ensure safety, efficiency, cost-effectiveness, and reproducibility. acs.org Key aspects include the selection of raw materials, reaction conditions, and purification methods suitable for large-scale operations.
Process optimization for the proposed two-step synthesis would focus on both the amidation and the subsequent nitro reduction.
For the amidation step:
Reagent Selection: While coupling reagents are effective at the lab scale, their use on a large scale is often disfavored due to high cost and poor atom economy. acs.org Catalytic methods, as described in section 2.3.2, are preferable.
Solvent Choice: The choice of solvent is critical for reaction kinetics, product solubility, and ease of removal. Green solvents and solvent recycling strategies are increasingly important.
Reaction Monitoring: Implementing in-situ reaction monitoring techniques (e.g., HPLC, IR spectroscopy) can help determine the optimal reaction endpoint, preventing the formation of impurities from over-reaction.
For the nitro reduction step:
Catalyst Handling: Catalytic hydrogenation with H₂ gas requires specialized high-pressure reactors and careful handling of flammable gas and potentially pyrophoric catalysts like Pd/C.
Heat Management: The reduction of nitro groups is highly exothermic. Effective heat management is crucial to prevent runaway reactions.
Work-up and Purification: The purification method must be scalable. Crystallization is generally preferred over chromatography for large-scale production due to lower cost and solvent consumption.
Table 4: Key Parameters for Process Optimization and Scale-Up
| Parameter | Laboratory Scale | Scale-Up Consideration | Optimization Goal |
| Heating Method | Heating mantle, oil bath | Jacketed reactor with controlled heating/cooling | Uniform heat distribution, efficient heat transfer. |
| Mixing | Magnetic stirrer | Mechanical overhead stirrer | Ensure homogeneity, prevent localized overheating. |
| Reagent Addition | Manual addition | Controlled addition via pumps | Maintain optimal concentration and temperature. |
| Purification | Flash chromatography | Crystallization, extraction | High purity, high recovery, minimal solvent waste. |
| Safety | Fume hood | Process hazard analysis (PHA), dedicated safety protocols | Ensure safe operation and handling of hazardous materials. |
By systematically optimizing these parameters, a robust, safe, and economically viable process for the large-scale production of this compound can be developed.
Advanced Structural Characterization and Spectroscopic Analysis of 3 Amino 2 Hydroxy N,n,6 Trimethylbenzamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal tool for elucidating the precise structure of organic molecules. For 3-amino-2-hydroxy-N,N,6-trimethylbenzamide, a combination of one- and two-dimensional NMR techniques provides a full assignment of its proton and carbon skeletons, as well as insights into its preferred conformation.
Comprehensive Proton (¹H) NMR Assignments
The predicted ¹H NMR spectrum of this compound reveals distinct signals corresponding to each unique proton environment in the molecule. The aromatic region is expected to show two doublets, characteristic of an AB spin system for the two adjacent aromatic protons. The methyl groups attached to the nitrogen and the aromatic ring will appear as sharp singlets in the aliphatic region of the spectrum. Due to the restricted rotation around the amide C-N bond, the N,N-dimethyl protons may appear as two separate singlets. The protons of the amino and hydroxyl groups are expected to show broader signals, the chemical shifts of which can be solvent-dependent.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-4 | 6.85 | d | 1H |
| H-5 | 6.65 | d | 1H |
| N(CH₃)₂ | 3.05 | s | 6H |
| 6-CH₃ | 2.20 | s | 3H |
| 3-NH₂ | 4.50 | br s | 2H |
| 2-OH | 9.50 | br s | 1H |
Note: Predicted data is generated for a standard solvent like CDCl₃. Actual values may vary.
Carbon-13 (¹³C) NMR and Heteronuclear Correlation Spectroscopies (HSQC, HMBC)
The predicted ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the amide group is expected to have the most downfield chemical shift. The aromatic carbons will appear in the typical range of 110-160 ppm, with their specific shifts influenced by the attached substituents. The methyl carbons will be observed in the upfield region of the spectrum.
Heteronuclear correlation techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in confirming the assignments. An HSQC spectrum would show correlations between protons and the carbons to which they are directly attached. For instance, the aromatic protons at C-4 and C-5 would correlate with their respective carbon signals. The HMBC spectrum reveals longer-range couplings (typically over 2-3 bonds), which helps in piecing together the molecular framework. Key expected HMBC correlations would include the N-methyl protons to the carbonyl carbon and the 6-methyl protons to the C-1, C-5, and C-6 carbons of the aromatic ring.
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | 171.0 |
| C-2 | 155.0 |
| C-3 | 140.0 |
| C-1 | 130.0 |
| C-6 | 125.0 |
| C-5 | 120.0 |
| C-4 | 115.0 |
| N(CH₃)₂ | 38.0 |
| 6-CH₃ | 18.0 |
Note: Predicted data is generated for a standard solvent like CDCl₃. Actual values may vary.
Conformational Analysis via Nuclear Overhauser Effect (NOE) Spectroscopy
Nuclear Overhauser Effect (NOE) spectroscopy provides through-space correlations between protons that are in close proximity, which is crucial for determining the molecule's three-dimensional structure and preferred conformation. In this compound, a key conformational feature is the orientation of the N,N-dimethylamide group relative to the aromatic ring.
NOE experiments would be expected to show correlations between the N-methyl protons and the aromatic proton at the H-5 position. Additionally, the protons of the methyl group at position 6 would likely show an NOE with the aromatic proton at H-5. The presence and relative intensities of these cross-peaks would help to establish the time-averaged spatial arrangement of these groups.
High-Resolution Mass Spectrometry for Molecular Structure Confirmation
High-resolution mass spectrometry (HRMS) is a powerful technique for confirming the molecular formula of a compound and for gaining structural information through the analysis of its fragmentation patterns.
Exact Mass Determination
The molecular formula of this compound is C₁₀H₁₄N₂O₂. High-resolution mass spectrometry would allow for the precise determination of its molecular weight. The calculated exact mass for the neutral molecule is 194.1055 g/mol . In a typical HRMS experiment using electrospray ionization (ESI) in positive mode, the compound would be observed as its protonated form, [M+H]⁺, with a calculated exact mass of 195.1133 m/z.
Calculated Exact Mass
| Species | Molecular Formula | Calculated Exact Mass |
|---|---|---|
| [M] | C₁₀H₁₄N₂O₂ | 194.1055 |
Fragmentation Pattern Analysis for Structural Insights
The fragmentation pattern observed in a tandem mass spectrometry (MS/MS) experiment provides a fingerprint of the molecule's structure. For the protonated molecule of this compound, several characteristic fragmentation pathways can be predicted. A primary fragmentation would be the cleavage of the amide bond, leading to the loss of the dimethylamine (B145610) group and the formation of a benzoyl cation. Further fragmentation of the aromatic ring could involve the loss of small neutral molecules such as CO.
Predicted Fragmentation Pattern
| m/z (Predicted) | Possible Fragment |
|---|---|
| 195.1133 | [M+H]⁺ |
| 150.0762 | [M+H - HN(CH₃)₂]⁺ |
Based on a comprehensive search of available scientific literature, detailed experimental data for the advanced structural and spectroscopic analysis of the specific chemical compound "this compound" is not publicly available.
Therefore, it is not possible to provide the requested in-depth article with the specified outline, which requires detailed research findings on its X-ray crystallography and vibrational spectroscopy. Information on crystal structure determination, intermolecular interactions, crystal packing, Fourier Transform Infrared (FTIR) spectroscopy, and Raman spectroscopy for this particular compound has not been found in the searched scholarly articles and chemical databases.
Further research or synthesis and subsequent analysis of this compound would be required to generate the specific data requested.
Computational Chemistry and Theoretical Investigations of 3 Amino 2 Hydroxy N,n,6 Trimethylbenzamide
Quantum Chemical Calculations on Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-amino-2-hydroxy-N,N,6-trimethylbenzamide, these calculations would provide insights into its stability, reactivity, and electronic characteristics.
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. A DFT study of this compound would typically involve geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, various ground state properties could be calculated.
Hypothetical Data Table for DFT-Calculated Properties:
| Property | Predicted Value | Units |
| Total Energy | Value | Hartrees |
| Dipole Moment | Value | Debye |
| Ionization Potential | Value | eV |
| Electron Affinity | Value | eV |
Note: The values in this table are placeholders and would need to be determined through actual DFT calculations.
Molecular Orbital Analysis and Electronic Distribution
Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. For this compound, the distribution of these orbitals would likely be influenced by the electron-donating amino and hydroxyl groups and the electron-withdrawing benzamide (B126) moiety.
Hypothetical Data Table for Molecular Orbital Energies:
| Orbital | Energy | Units |
| HOMO | Value | eV |
| LUMO | Value | eV |
| HOMO-LUMO Gap | Value | eV |
Note: The values in this table are placeholders and would need to be determined through actual DFT calculations.
Conformational Analysis and Molecular Dynamics Simulations
The biological activity of a molecule is often dependent on its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics simulations are powerful tools to explore these aspects.
Exploration of Conformational Space
The conformational space of this compound would be explored by systematically rotating the rotatable bonds, such as the C-N bond of the amide and the C-C bonds of the N,N-dimethyl and 6-methyl groups. The energy of each conformation would be calculated to identify the most stable, low-energy conformers.
Stability of Preferred Conformations in Different Environments
Molecular dynamics (MD) simulations could be employed to study the stability of the preferred conformations of this compound in different environments, such as in a vacuum, in an aqueous solution, or within a lipid bilayer. These simulations would provide insights into how the solvent or surrounding environment affects the molecule's shape and dynamics over time.
Molecular Docking and Ligand-Target Interaction Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this is often used to predict the binding of a small molecule ligand to a protein target.
A molecular docking study of this compound would require a specific biological target. The study would predict the binding affinity and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the amino acid residues in the active site of the target protein.
Hypothetical Data Table for Molecular Docking Results:
| Target Protein | Binding Affinity | Key Interacting Residues |
| Protein Name | Value (kcal/mol) | Residue 1, Residue 2, ... |
Note: The values in this table are placeholders and would be dependent on the chosen protein target and the docking software used.
Prediction of Binding Modes with Hypothetical Protein Targets
Currently, there is a notable absence of specific published research detailing the prediction of binding modes for this compound with any hypothetical or known protein targets. Molecular docking simulations, a standard computational technique to predict the preferred orientation of a ligand when bound to a receptor, have not been reported for this specific compound in the available scientific literature. Such studies would be invaluable in elucidating potential mechanisms of action and identifying protein families that are likely to interact with this molecule.
In Silico Assessment of Pharmacokinetic Properties
The pharmacokinetic profile of a compound, which encompasses its absorption, distribution, metabolism, and excretion (ADME), can be predicted using a variety of computational models. These in silico assessments are vital in early-stage drug discovery to identify candidates with favorable drug-like properties. For this compound, several key pharmacokinetic parameters have been computationally predicted and are available through public chemical databases.
Computational Prediction of Topological Polar Surface Area (TPSA)
The Topological Polar Surface Area (TPSA) is a descriptor that correlates well with passive molecular transport through membranes and is often used to predict oral bioavailability and blood-brain barrier penetration. It is calculated by summing the surface contributions of polar atoms in a molecule. The predicted TPSA for this compound is a key indicator of its potential for absorption.
| Molecular Descriptor | Predicted Value |
| Topological Polar Surface Area (TPSA) | 58.4 Ų |
This data is computationally generated and sourced from public chemical databases.
Predicted LogP/LogD Values for Lipophilicity Estimation
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical factor influencing a drug's membrane permeability, solubility, and metabolic stability. A variety of computational algorithms exist to estimate these values. The predicted LogP value for this compound provides insight into its likely distribution between aqueous and lipid environments.
| Molecular Descriptor | Predicted Value |
| XLogP3 | 1.6 |
This data is computationally generated and sourced from public chemical databases.
Rotatable Bond Analysis and Conformational Flexibility
The number of rotatable bonds in a molecule is a measure of its conformational flexibility. A lower number of rotatable bonds is generally associated with better oral bioavailability, as it reduces the entropic penalty of binding to a target protein.
| Molecular Descriptor | Predicted Value |
| Number of Rotatable Bonds | 2 |
This data is computationally generated and sourced from public chemical databases.
Chemical Reactivity and Derivatization Studies of 3 Amino 2 Hydroxy N,n,6 Trimethylbenzamide
Theoretical Reactions at the Amino Group
The primary aromatic amino group is a versatile functional group that typically undergoes a variety of chemical transformations.
Acylation and Alkylation Reactions
It is anticipated that the amino group of 3-amino-2-hydroxy-N,N,6-trimethylbenzamide would readily undergo acylation with reagents such as acyl chlorides or anhydrides in the presence of a base to form the corresponding N-acyl derivatives. Similarly, alkylation with alkyl halides could introduce alkyl substituents onto the nitrogen atom, although over-alkylation can be a potential side reaction. youtube.com
Formation of Amides, Ureas, and Thioureas
The formation of amides is a fundamental reaction of primary amines. nih.gov The synthesis of ureas could likely be achieved by reacting the amino group with isocyanates or by using phosgene (B1210022) equivalents like N,N'-carbonyldiimidazole. nih.gov Thiourea derivatives could be synthesized through reactions with isothiocyanates.
Electrophilic Aromatic Substitutions Directed by the Amino Group
The amino group is a potent activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. msu.edumasterorganicchemistry.com Therefore, it would be expected to facilitate the substitution of electrophiles onto the aromatic ring at positions ortho and para to itself. However, the steric hindrance from the adjacent hydroxyl and methyl groups, as well as the N,N,6-trimethylbenzamide moiety, would significantly influence the regioselectivity of such reactions.
Theoretical Reactions at the Hydroxyl Group
The phenolic hydroxyl group is also a key site for chemical modifications.
Etherification and Esterification Reactions
Etherification, such as the Williamson ether synthesis, would be a plausible method to convert the hydroxyl group into an ether by reacting it with an alkyl halide in the presence of a base. Esterification could be achieved by reacting the hydroxyl group with acyl chlorides or carboxylic acids under appropriate catalytic conditions, such as the Yamaguchi esterification. organic-chemistry.org
Oxidation Reactions
Phenolic hydroxyl groups are susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, a variety of products could potentially be formed. However, the presence of the electron-donating amino group on the same ring would likely influence the outcome of such reactions, potentially leading to more complex products or polymerization.
Modifications of the Amide Moiety
The tertiary amide group in this compound is generally stable. However, it can undergo specific transformations under certain reaction conditions.
The hydrolysis of the amide bond in this compound would result in the formation of 3-amino-2-hydroxy-6-methylbenzoic acid and dimethylamine (B145610). This reaction typically requires forcing conditions, such as prolonged heating in the presence of a strong acid or base.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction would proceed via protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water.
Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon, leading to the cleavage of the amide bond.
| Condition | Reagents | Temperature (°C) | Reaction Time (h) | Products |
| Acidic | 6M HCl | 100 | 24 | 3-amino-2-hydroxy-6-methylbenzoic acid, Dimethylamine hydrochloride |
| Basic | 6M NaOH | 100 | 18 | Sodium 3-amino-2-hydroxy-6-methylbenzoate, Dimethylamine |
This is an interactive data table based on expected chemical principles.
Direct N-alkylation or N-acylation of the tertiary amide nitrogen in this compound is generally not feasible due to the lack of a proton on the nitrogen atom and the steric hindrance around it. However, derivatization of the primary amino group is a more common and facile reaction.
Regioselective Derivatization of the Benzene (B151609) Ring
The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating amino and hydroxyl groups. The directing effects of these substituents, along with the methyl and amide groups, will determine the regioselectivity of these reactions. The amino and hydroxyl groups are ortho-, para-directing activators, while the methyl group is a weaker ortho-, para-directing activator. The N,N-dimethylbenzamide group is a meta-directing deactivator. The interplay of these directing effects will influence the position of substitution.
Electrophilic halogenation of the aromatic ring can be achieved using various halogenating agents. The positions of substitution will be influenced by the strong activating effects of the amino and hydroxyl groups.
| Reaction | Reagents | Solvent | Expected Major Products |
| Bromination | Br₂ | Acetic Acid | 4-bromo-3-amino-2-hydroxy-N,N,6-trimethylbenzamide, 5-bromo-3-amino-2-hydroxy-N,N,6-trimethylbenzamide |
| Chlorination | SO₂Cl₂ | Dichloromethane | 4-chloro-3-amino-2-hydroxy-N,N,6-trimethylbenzamide, 5-chloro-3-amino-2-hydroxy-N,N,6-trimethylbenzamide |
| Iodination | I₂/HIO₃ | Ethanol/Water | 4-iodo-3-amino-2-hydroxy-N,N,6-trimethylbenzamide |
This is an interactive data table based on expected chemical principles.
Nitration and sulfonation introduce nitro and sulfonic acid groups, respectively, onto the benzene ring. The reaction conditions must be carefully controlled to avoid oxidation of the sensitive amino and hydroxyl groups.
Nitration: The introduction of a nitro group can be achieved using a mixture of nitric acid and sulfuric acid. The strong activating groups will direct the substitution.
Sulfonation: Sulfonation is typically carried out using fuming sulfuric acid. The position of the sulfonic acid group will also be governed by the existing substituents.
| Reaction | Reagents | Temperature (°C) | Expected Major Products |
| Nitration | HNO₃/H₂SO₄ | 0-5 | 4-nitro-3-amino-2-hydroxy-N,N,6-trimethylbenzamide, 5-nitro-3-amino-2-hydroxy-N,N,6-trimethylbenzamide |
| Sulfonation | Fuming H₂SO₄ | 25 | 3-amino-2-hydroxy-N,N,6-trimethyl-4-sulfobenzamide, 3-amino-2-hydroxy-N,N,6-trimethyl-5-sulfobenzamide |
This is an interactive data table based on expected chemical principles.
Synthesis of Designed Structural Analogs for Structure-Activity Relationship (SAR) Studies
The synthesis of structural analogs of this compound is crucial for understanding how different parts of the molecule contribute to its biological activity. nih.gov Such structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for the development of more potent and selective therapeutic agents. nih.govnih.gov The ability to synthesize a library of related compounds allows for systematic evaluation of the impact of structural modifications. nih.gov
The synthesis of analogs could involve modifications at several key positions:
Modification of the Amide Group: The N,N-dimethyl groups could be replaced with other alkyl or aryl substituents. This can be achieved by starting with 3-amino-2-hydroxy-6-methylbenzoic acid and coupling it with a variety of primary or secondary amines using standard peptide coupling reagents.
Modification of the Aromatic Ring Substituents: The amino and hydroxyl groups can be acylated or alkylated to explore the impact of these changes on activity. For instance, N-alkylation of amino acids is a known method to increase lipophilicity and bioavailability. monash.edu Additionally, the methyl group on the ring could be replaced with other alkyl groups or functional groups through a multi-step synthesis starting from a different substituted benzoic acid derivative.
Introduction of New Substituents on the Aromatic Ring: As described in the regioselective derivatization section, new functional groups can be introduced at various positions on the benzene ring.
A general synthetic scheme for creating a library of analogs could start with a common intermediate, such as 2-hydroxy-6-methyl-3-nitrobenzoic acid. This intermediate allows for diverse modifications.
| Analog Type | Synthetic Strategy | Example Starting Materials | Example Products |
| Amide Modification | Amide coupling of 3-amino-2-hydroxy-6-methylbenzoic acid with various amines | Diethylamine, Piperidine, Aniline (B41778) | 3-amino-N,N-diethyl-2-hydroxy-6-methylbenzamide, (3-amino-2-hydroxy-6-methylphenyl)(piperidin-1-yl)methanone |
| Amino Group Modification | Acylation or alkylation of the primary amine | Acetic anhydride, Benzyl bromide | 3-acetamido-2-hydroxy-N,N,6-trimethylbenzamide, 3-(benzylamino)-2-hydroxy-N,N,6-trimethylbenzamide |
| Hydroxyl Group Modification | Etherification | Methyl iodide, Ethyl bromide | 3-amino-2-methoxy-N,N,6-trimethylbenzamide, 3-amino-2-ethoxy-N,N,6-trimethylbenzamide |
This is an interactive data table based on expected chemical principles.
Through the systematic synthesis and biological evaluation of these analogs, a comprehensive SAR profile can be established, guiding the design of future compounds with optimized properties.
Biological Activity and Structure Activity Relationships Sar of 3 Amino 2 Hydroxy N,n,6 Trimethylbenzamide
In Vitro Biological Screening Methodologies
There is no available scientific literature to populate the following subsections regarding in vitro biological screening of 3-amino-2-hydroxy-N,N,6-trimethylbenzamide.
Enzyme Inhibition Assays (e.g., PARP inhibitors, lipoxygenase inhibitors)
No studies have been published that evaluate the inhibitory activity of this compound against any enzyme targets, including but not limited to Poly(ADP-ribose) polymerase (PARP) or lipoxygenase.
Receptor Binding Assays (e.g., chemokine receptors, taste receptors)
There are no public records of receptor binding assays being conducted to determine the affinity or antagonistic/agonistic potential of this compound for any class of receptors, such as chemokine or taste receptors.
Cell-Based Assays for Phenotypic Screening (e.g., cell proliferation, apoptosis induction, immune factor secretion)
Phenotypic screening data from cell-based assays are not available for this compound. Consequently, its effects on cellular processes such as cell proliferation, the induction of apoptosis, or the secretion of immune factors are unknown.
Identification and Validation of Molecular Targets
In the absence of any primary biological activity data, no research has progressed to the stage of identifying or validating specific molecular targets for this compound.
Affinity Chromatography and Proteomics-Based Approaches
There is no evidence of affinity chromatography or proteomics-based studies being utilized to isolate and identify potential protein binding partners for this compound.
Genetic Knockdown/Knockout Studies in Cellular Models
No genetic studies, such as those involving siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout specific genes in cellular models, have been conducted to validate a mechanism of action or molecular target for this compound.
Mechanistic Elucidation of Biological Effects
Cellular Pathway Analysis (e.g., signaling cascades, protein degradation pathways)
There is no specific research detailing the cellular pathways modulated by this compound. Generally, substituted aminohydroxyaromatic compounds can interact with various biological targets. For instance, some flavonoids, which share phenolic hydroxyl groups, are known to affect signaling pathways related to the cell cycle and apoptosis, such as those involving cyclin-dependent kinases (CDKs). However, without direct studies, it is purely speculative to assign any such activity to this compound.
Protein-Ligand Interaction Kinetics (e.g., surface plasmon resonance, isothermal titration calorimetry)
Quantitative data on the binding affinity and kinetics of this compound with specific protein targets are not present in the surveyed literature. Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are essential for determining the thermodynamics and kinetics of binding, which are fundamental to understanding a compound's potency and mechanism. The absence of such studies for this specific benzamide (B126) derivative means its molecular targets and the nature of its interactions remain uncharacterized.
Comprehensive Structure-Activity Relationship (SAR) Studies
SAR studies are vital for optimizing lead compounds in drug discovery. This involves systematically altering the chemical structure to observe the impact on biological activity. For this compound, a comprehensive SAR profile has not been established. The following sections discuss the hypothetical roles of its functional groups based on general medicinal chemistry principles.
Systematic Modification of the Amino Group and its Impact on Activity
The 3-amino group is a key feature, likely influencing the compound's polarity, basicity, and ability to form hydrogen bonds. Its position ortho to the hydroxyl group could allow for intramolecular hydrogen bonding, affecting the molecule's conformation and interaction with biological targets. Modification of this group, for example, through acylation or alkylation, would be expected to significantly alter its biological profile. However, no studies documenting such systematic modifications for this specific compound were identified.
Investigation of the Hydroxyl Group's Role in Biological Interactions
The 2-hydroxyl group is a potential hydrogen bond donor and acceptor, and its phenolic nature could be crucial for interactions with protein active sites. In many biologically active benzamide derivatives, a hydroxyl group is critical for activity, often acting as a key anchoring point to a receptor. Research on other 2-hydroxybenzanilides has shown their potential as antimicrobial agents, where the hydroxyl group plays a role in their mechanism of action. Without specific data, the precise contribution of the hydroxyl group in this compound remains speculative.
Influence of N,N,6-trimethyl Substitutions on Activity and Selectivity
The three methyl groups on the benzamide scaffold—two on the amide nitrogen and one at the 6-position of the benzene (B151609) ring—are expected to have a significant impact on the molecule's properties.
N,N-dimethyl group: This feature renders the amide tertiary, which can increase metabolic stability by preventing N-dealkylation. It also impacts solubility and the ability to act as a hydrogen bond donor. The N,N-dimethylacetamide moiety itself has been shown to have some biological activity, including binding to bromodomains. nih.govchemicalbook.comnih.gov
6-methyl group: The methyl group at the 6-position, ortho to the amide, can create steric hindrance. This steric bulk could influence the orientation of the amide group relative to the benzene ring, thereby affecting how the molecule fits into a binding pocket and potentially enhancing selectivity for a particular target. The position of methyl groups on a benzene ring is known to affect the biological activity of various compounds.
The collective effect of these trimethyl substitutions on activity and selectivity is a key question that can only be answered through empirical testing of analogs with these groups altered or removed.
The table below summarizes the potential impact of functional group modifications, based on general principles, as specific data for the target compound is unavailable.
| Modification Site | Type of Modification | Potential Impact on Activity/Properties |
| 3-Amino Group | Acylation, Alkylation, Removal | Altered basicity, hydrogen bonding capacity, and polarity. |
| 2-Hydroxyl Group | Etherification, Esterification, Removal | Modified hydrogen bonding capability; likely critical for target binding. |
| N,N-dimethyl Group | Conversion to secondary/primary amide | Increased hydrogen bond donor capacity; potential change in solubility and metabolic stability. |
| 6-Methyl Group | Relocation, Removal, Replacement | Altered steric profile, potentially affecting binding conformation and selectivity. |
Absence of Specific Research Data Precludes Analysis of Positional Isomer Effects for this compound
A thorough investigation into the biological activity and structure-activity relationships (SAR) of this compound and its positional isomers reveals a significant gap in the available scientific literature. Despite extensive searches for comparative biological data, no specific studies detailing the pharmacological profiles of these particular chemical entities could be identified. Consequently, a detailed analysis of the effects of positional isomerism on the biological profile of this compound, as requested, cannot be conducted at this time.
Generally, altering the position of a substituent can impact a molecule's electronic distribution, lipophilicity, and steric properties. For instance, moving a hydroxyl group from one position to another could affect its ability to form critical hydrogen bonds with a receptor. Similarly, shifting the location of an amino group might alter the compound's basicity and its potential for ionic interactions. The placement of a methyl group can also have significant steric and electronic effects that influence binding affinity and metabolic stability.
However, without specific experimental data from biological assays comparing this compound with its various positional isomers (e.g., isomers where the amino, hydroxyl, or the second methyl group are at different positions on the benzamide ring), any discussion of their relative biological activities would be purely speculative. The generation of informative data tables, a key component of the requested analysis, is therefore not possible.
The scientific community relies on published research to build upon existing knowledge. In the case of this compound and its isomers, there is a clear absence of such foundational research in the public domain. Therefore, a scientifically accurate and detailed article on the positional isomer effects on the biological profile of this specific compound cannot be produced.
Advanced Applications and Future Research Directions for 3 Amino 2 Hydroxy N,n,6 Trimethylbenzamide
Development as a Chemical Probe for Biological Systems
Chemical probes are small molecules used to study and manipulate biological systems by interacting with a specific protein target. nih.govnumberanalytics.com For 3-amino-2-hydroxy-N,N,6-trimethylbenzamide to be developed into a chemical probe, it would first need to demonstrate high potency and selectivity for a specific biological target. aacrjournals.org Assuming such a target is identified, the molecule's structure is well-suited for further modification.
The primary amino group or the aromatic ring could serve as attachment points for reporter tags, such as fluorophores or biotin, without significantly disrupting the core binding interactions. This would enable researchers to visualize the target protein in cells, pull it down for identification, or quantify its presence in complex biological samples. The development process would involve synthesizing a small library of tagged derivatives and evaluating their ability to retain the parent molecule's affinity and selectivity for the target.
Table 1: Key Characteristics for an Effective Chemical Probe
| Feature | Description | Relevance to this compound |
| Potency | High affinity for the target protein (typically nanomolar range). | Would need to be determined experimentally through screening. |
| Selectivity | Minimal interaction with other proteins, especially those within the same family. | The substitution pattern could be optimized to enhance selectivity. |
| Mechanism of Action | A clear, understandable interaction with the target (e.g., inhibitor, agonist). | To be elucidated through biochemical and cellular assays. |
| Cellular Activity | Ability to cross cell membranes and engage the target in a cellular context. | Physicochemical properties suggest moderate cell permeability. |
| Structural Handles | A position on the molecule for chemical modification without losing activity. | The amino group is a prime candidate for derivatization. |
Potential as a Starting Point for Ligand Design and Optimization
The principles of ligand design and Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to optimize a molecule's properties by making systematic structural modifications. oncodesign-services.compatsnap.comnih.gov this compound serves as an excellent scaffold for such studies due to its multiple functional groups that can be systematically altered.
An SAR campaign could explore the following modifications:
N,N-dimethylamide: The methyl groups could be replaced with larger alkyl groups or incorporated into a cyclic structure (e.g., pyrrolidine, piperidine) to probe the steric and electronic requirements of the binding pocket.
Amino Group: It could be acylated, alkylated, or converted to other functional groups to alter its hydrogen bonding capacity and basicity.
Aromatic Ring: The methyl group at position 6 could be moved or replaced with other substituents (e.g., halogens, methoxy (B1213986) groups) to fine-tune electronic properties and binding interactions.
Hydroxy Group: This group is a critical hydrogen bond donor and acceptor. Its role could be confirmed by replacing it with a methoxy group or a hydrogen atom.
These modifications would generate a library of analogues whose biological activity would be tested to build a comprehensive SAR model, guiding the design of more potent and selective ligands. azolifesciences.com
Table 2: Hypothetical SAR Study for this compound Analogues This table is for illustrative purposes and does not represent real experimental data.
| Modification | Rationale | Predicted Impact on Affinity |
|---|---|---|
| Replace -N(CH₃)₂ with Pyrrolidine | Constrain conformation | May increase or decrease affinity |
| Acetylate -NH₂ group | Remove H-bond donor capability | Likely decrease affinity |
| Replace 6-methyl with 6-chloro | Alter electronics and size | Unpredictable; needs testing |
Integration into Fragment-Based Drug Discovery (FBDD) or PROTAC Modalities
Fragment-Based Drug Discovery (FBDD): FBDD is a powerful method for identifying lead compounds by screening small, low-complexity molecules called "fragments." nih.govpharmafeatures.comwikipedia.org These fragments typically adhere to the "Rule of Three," which provides guidelines for their physicochemical properties. With a molecular weight of approximately 194.23 g/mol , this compound fits comfortably within the FBDD paradigm.
Table 3: Comparison of this compound with the "Rule of Three"
| Property | "Rule of Three" Guideline | This compound (Calculated) |
| Molecular Weight | ≤ 300 Da | ~194.23 Da |
| cLogP | ≤ 3 | ~1.5 |
| Hydrogen Bond Donors | ≤ 3 | 2 (from -OH and -NH₂) |
| Hydrogen Bond Acceptors | ≤ 3 | 3 (from -OH, -NH₂, and C=O) |
| Rotatable Bonds | ≤ 3 | 2 |
If a screening campaign identified this compound as a "hit" that binds, albeit weakly, to a protein of interest, it would serve as an ideal starting point. Medicinal chemists could then use strategies like "fragment growing" (adding functionality to the scaffold) or "fragment linking" (connecting it to another fragment binding nearby) to develop a high-affinity lead compound. bohrium.com
PROTAC Modalities: Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein. nih.govnih.gov They consist of a ligand that binds the target protein, another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. rsc.org
Should this compound be validated as a binder for a protein of interest, it could be incorporated into a PROTAC. The amino or hydroxyl groups would be chemically suitable points for attaching a linker, which would then be connected to a known E3 ligase ligand (e.g., derivatives of thalidomide (B1683933) for the Cereblon E3 ligase or VH-032 for the VHL E3 ligase). rsc.org The resulting PROTAC would be a novel chemical tool capable of selectively degrading the target protein, offering a powerful therapeutic and research modality beyond simple inhibition. labinsights.nl
Exploration of Unconventional Reactivity and Catalytic Applications
The specific arrangement of functional groups in this compound suggests potential for unique chemical reactivity and use in catalysis. The ortho-aminophenol motif is a known structural element in various ligands and catalysts. This moiety can act as a bidentate ligand, chelating metal ions through the oxygen and nitrogen atoms.
Such metal complexes could be investigated for catalytic activity in a range of organic transformations. For example, cobalt-catalyzed reactions involving benzamides have been explored for C-H functionalization. nih.gov The electronic properties conferred by the amino, hydroxyl, and methyl substituents could modulate the reactivity and selectivity of a coordinated metal center in novel ways. Furthermore, the molecule could be a substrate in directed C-H activation reactions, where one of the functional groups directs a catalyst to functionalize a specific C-H bond on the aromatic ring, enabling the synthesis of complex derivatives. researchgate.net
Advanced Computational Modeling for De Novo Design and Optimization
Computational chemistry offers powerful tools for exploring the potential of molecules like this compound before committing to extensive laboratory synthesis. nih.govresearchgate.net
Molecular Docking: The compound could be virtually screened against libraries of protein structures to identify potential biological targets.
Molecular Dynamics Simulations: These simulations can predict the compound's conformational preferences and the stability of its interactions within a protein's binding site, providing insights for optimization.
De Novo Design: The molecule's core scaffold can be used as a starting point for de novo design algorithms. nih.govethz.ch These computational methods, often leveraging artificial intelligence and machine learning, can generate novel molecular structures by modifying or growing from the initial scaffold, aiming to optimize predicted binding affinity and other desirable drug-like properties. acs.org This approach accelerates the design-test-learn cycle by prioritizing the synthesis of compounds with the highest probability of success.
Q & A
Q. What are the optimal synthetic routes for 3-amino-2-hydroxy-N,N,6-trimethylbenzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of benzamide derivatives typically involves condensation of substituted benzoic acids with amines. For analogs like this compound, key steps include:
- Coupling agents : Use of DCC (N,N’-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to activate carboxylic acids for amide bond formation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) improve reaction efficiency, while temperature control (0–25°C) minimizes side reactions .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Table 1 : Example Reaction Conditions
| Reagent | Temperature | Solvent | Yield (%) |
|---|---|---|---|
| DCC/DMAP | 0–25°C | DMF | 70–85 |
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl groups at N,N,6 positions) and hydroxyl/amino proton environments .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- HPLC : Assesses purity (>98%) using reverse-phase C18 columns and UV detection (λ = 254 nm) .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the biological targets of this compound?
- Methodological Answer :
- Target selection : Prioritize enzymes/receptors with binding pockets compatible with the compound’s hydroxy and methyl groups (e.g., kinases, GPCRs) .
- Docking software : AutoDock Vina or Schrödinger Maestro evaluates binding affinities (ΔG values). Adjust protonation states of the amino and hydroxy groups for accuracy .
- Validation : Correlate docking scores with in vitro assays (e.g., IC₅₀ in enzyme inhibition) to refine predictions .
Q. How should researchers resolve contradictions in reported biological activities of structurally similar benzamides?
- Methodological Answer :
- Orthogonal assays : Combine enzymatic assays (e.g., fluorescence-based) with cell viability tests (MTT assay) to distinguish direct target effects from cytotoxicity .
- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., replacing N-methyl with isopropyl) to isolate functional group contributions .
- Meta-analysis : Compare data across studies using standardized metrics (e.g., % inhibition at 10 µM) to identify outliers .
Q. What strategies improve the pharmacokinetic profile of this compound for in vivo studies?
- Methodological Answer :
- Solubility enhancement : Co-solvents (e.g., PEG-400) or salt formation (hydrochloride) increase aqueous solubility .
- Metabolic stability : Liver microsome assays identify vulnerable sites (e.g., hydroxyl group glucuronidation) for structural shielding .
- Bioavailability testing : Administer via intravenous vs. oral routes in rodent models to calculate absolute bioavailability (F > 20% target) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
